2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
Description
2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a benzofuran-3-one derivative featuring a 4-bromophenyl substituent at the C2 position and a 3-methylbut-2-enyloxy group at the C6 position. The benzofuran-3-one core is a bicyclic system comprising a fused benzene and furan ring, with a ketone group at the C3 position. The 4-bromophenyl moiety enhances lipophilicity and may influence π-π stacking interactions, while the prenyl-like 3-methylbut-2-enyloxy group could modulate solubility and steric effects.
Properties
Molecular Formula |
C20H17BrO3 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H17BrO3/c1-13(2)9-10-23-16-7-8-17-18(12-16)24-19(20(17)22)11-14-3-5-15(21)6-4-14/h3-9,11-12H,10H2,1-2H3/b19-11- |
InChI Key |
KLAIBYADEJHNMQ-ODLFYWEKSA-N |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2)C |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves the condensation of 4-bromobenzaldehyde with 6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product .
Chemical Reactions Analysis
2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Scientific Research Applications
The compound 2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a synthetic organic molecule featuring a benzo[b]furan core, a bromophenyl substituent, and an alkenyloxy group. Benzofurans, the category to which this compound belongs, are known for various biological activities and potential therapeutic uses. The presence of bromine can enhance the compound's reactivity and influence its pharmacological properties.
Potential Applications
2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one may have applications in:
- Pharmaceutical Research Due to the potential biological activities of benzofurans, this compound may be investigated for novel therapeutic applications.
- Material Science The compound may be used in the synthesis of new materials with specific properties.
- Agrochemicals It may also be explored in the development of new agrochemicals.
Structural Similarities and Uniqueness
This compound is unique because it combines a bromophenyl moiety with an alkenyloxy group on the benzofuran framework, which may result in distinct biological properties not found in simpler benzofurans or other related compounds. Its complex structure allows for diversified interactions within biological systems, potentially leading to novel therapeutic applications.
Bromophenyl Derivatives in Cancer Therapy
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or disrupting their metabolic pathways . In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
The structural and functional attributes of 2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one can be contextualized by comparing it to analogous benzofuran-3-one derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Table 1: Key Structural Comparisons
Key Differences and Implications
Substituent Position and Electronic Effects: The 4-bromophenyl group in the target compound contrasts with the 2-bromophenyl substituent in . The para-bromo position likely enhances symmetry and stabilizes molecular packing compared to the ortho isomer, which may introduce steric strain.
Hydrogen Bonding and Crystal Packing :
- Compounds with hydroxy () or carbonyl-containing () substituents exhibit stronger hydrogen-bonding capacity, which can influence crystal packing and solubility. The target compound lacks such groups, suggesting weaker intermolecular interactions unless mediated by bromine’s polarizability.
Biological Relevance :
- While direct biological data for the target compound are absent, analogs like and with extended side chains or heterocyclic moieties (e.g., furan) may exhibit enhanced binding to biological targets due to increased molecular complexity.
Biological Activity
The compound 2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a synthetic organic molecule belonging to the class of benzofurans. Its complex structure, characterized by a bromophenyl substituent and an alkenyloxy group, suggests potential for diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : CHBrO
- Molecular Weight : 385.25 g/mol
- IUPAC Name : (2Z)-2-[(4-bromophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in K562 leukemia cells, similar to other thiosemicarbazone derivatives that promote mitochondrial dysfunction and cell death through reactive oxygen species (ROS) generation .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Structural analogs have been synthesized and tested against various bacterial strains, with some exhibiting significant inhibitory effects. The presence of the bromophenyl group may enhance the compound's interaction with microbial targets, leading to increased efficacy .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and apoptosis in cancer cells.
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as cathepsin L, which is involved in cancer cell invasion and metastasis.
- Disruption of Mitochondrial Function : By impairing mitochondrial membrane potential, the compound can trigger apoptotic pathways.
Case Studies
Several case studies have focused on the synthesis and evaluation of related benzofuran derivatives:
- Thiosemicarbazone Derivatives : A study synthesized thiosemicarbazone derivatives that demonstrated potent anticancer activity through mitochondrial pathways, with similar structural features to our compound .
- Benzoylbenzophenone Analogues : These analogues were evaluated for their selectivity in inhibiting cathepsin L, showcasing low cytotoxicity towards normal cells while effectively reducing cancer cell invasiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
